molecular formula C8H9NO3 B6617842 2-azaspiro[4.4]nonane-1,3,6-trione CAS No. 1539671-77-6

2-azaspiro[4.4]nonane-1,3,6-trione

Cat. No. B6617842
CAS RN: 1539671-77-6
M. Wt: 167.16 g/mol
InChI Key: FAGCIEYYGNXINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-azaspiro[4.4]nonane-1,3,6-trione (also known as 2-azaspiro[4.4]nonane-1,3,6-tetraone or 2-azaspiro[4.4]nonane-1,3,6-thione) is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a four-ring system with a spirocyclic double bond and a sulfur atom. This compound has been found to have interesting properties, such as being a potent inhibitor of enzymes and having a wide range of biological activities.

Scientific Research Applications

2-azaspiro[4.4]nonane-1,3,6-trione has been studied for its potential applications in various scientific fields. It has been found to be a potent inhibitor of enzymes, such as carbonic anhydrase, cytochrome P450, and tyrosinase. It has also been studied for its potential anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, this compound has been studied for its potential use in drug delivery systems, as it has been found to be able to bind to and transport drugs across cell membranes.

Mechanism of Action

The mechanism of action of 2-azaspiro[4.4]nonane-1,3,6-trione is not yet fully understood. However, it is believed that its inhibitory effects on enzymes are due to its ability to bind to and block the active sites of the enzymes. In addition, its anti-inflammatory, anti-tumor, and anti-bacterial properties are believed to be due to its ability to bind to and inhibit the activity of certain proteins.
Biochemical and Physiological Effects
2-azaspiro[4.4]nonane-1,3,6-trione has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as carbonic anhydrase, cytochrome P450, and tyrosinase. In addition, it has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been found to have the potential to bind to and transport drugs across cell membranes.

Advantages and Limitations for Lab Experiments

2-azaspiro[4.4]nonane-1,3,6-trione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, it has a wide range of biological activities, making it a useful tool for research. However, there are also some limitations to its use in laboratory experiments. It is relatively expensive, and it can be difficult to purify. In addition, it has a short shelf life, so it must be used quickly after synthesis.

Future Directions

There are several potential future directions for research on 2-azaspiro[4.4]nonane-1,3,6-trione. Further research could be conducted on its potential applications in drug delivery systems and its ability to bind to and transport drugs across cell membranes. In addition, further research could be conducted on its potential anti-inflammatory, anti-tumor, and anti-bacterial properties. Furthermore, research could be conducted on the mechanism of action of this compound and its potential uses in other areas, such as agriculture and food science. Finally, research could be conducted on the synthesis of this compound and ways to improve its purity and shelf life.

Synthesis Methods

2-azaspiro[4.4]nonane-1,3,6-trione can be synthesized using a variety of methods. One common method is through the reaction of 2-azaspiro[4.4]nonane-1,3,6-tetraone with sulfuric acid. This reaction produces 2-azaspiro[4.4]nonane-1,3,6-trione, which can then be purified and used for further research. Other methods for synthesizing this compound include the reaction of 2-azaspiro[4.4]nonane-1,3,6-tetraone with other reagents, such as thionyl chloride, dimethyl sulfoxide, and ethyl acetate.

properties

IUPAC Name

2-azaspiro[4.4]nonane-1,3,9-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-5-2-1-3-8(5)4-6(11)9-7(8)12/h1-4H2,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGCIEYYGNXINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[4.4]nonane-1,3,6-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.